molecular formula C12H14N4O3 B1406556 Ethyl 2-[4-(1H-tetrazol-1-yl)phenoxy]propanoate CAS No. 1706454-96-7

Ethyl 2-[4-(1H-tetrazol-1-yl)phenoxy]propanoate

Cat. No.: B1406556
CAS No.: 1706454-96-7
M. Wt: 262.26 g/mol
InChI Key: XPLNSCSCLBTDIU-UHFFFAOYSA-N
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Description

Ethyl 2-[4-(1H-tetrazol-1-yl)phenoxy]propanoate is a chemical compound that features a tetrazole ring, which is a five-membered ring containing four nitrogen atoms and one carbon atom. Tetrazole derivatives are known for their diverse applications in medicinal chemistry, agriculture, and materials science due to their unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tetrazole derivatives, including Ethyl 2-[4-(1H-tetrazol-1-yl)phenoxy]propanoate, typically involves the cycloaddition reaction between nitriles and azides. This reaction can be catalyzed by various agents such as zinc salts, iodine, or silica-supported sodium hydrogen sulfate . The reaction conditions often include the use of solvents like water, isopropanol, or DMF, and can be accelerated using microwave irradiation .

Industrial Production Methods

Industrial production of tetrazole derivatives may involve the use of continuous flow reactors to ensure consistent quality and yield. The use of environmentally benign catalysts and solvents is also emphasized to minimize the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[4-(1H-tetrazol-1-yl)phenoxy]propanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide . Reaction conditions vary depending on the desired product but often involve controlled temperatures and specific solvents.

Major Products

The major products formed from these reactions include various substituted tetrazoles, amines, and nitrogen oxides, which have applications in pharmaceuticals and materials science .

Scientific Research Applications

Ethyl 2-[4-(1H-tetrazol-1-yl)phenoxy]propanoate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 2-[4-(1H-tetrazol-1-yl)phenoxy]propanoate involves its interaction with biological targets through hydrogen bonding and electrostatic interactions. The tetrazole ring can mimic the carboxylate group, allowing it to bind to enzymes and receptors in a similar manner. This property makes it a valuable tool in drug design and development .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-[4-(1H-tetrazol-1-yl)phenoxy]propanoate is unique due to its specific structure, which combines the tetrazole ring with a phenoxy group and an ethyl ester. This combination enhances its solubility and bioavailability, making it a versatile compound in various scientific and industrial applications .

Properties

IUPAC Name

ethyl 2-[4-(tetrazol-1-yl)phenoxy]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N4O3/c1-3-18-12(17)9(2)19-11-6-4-10(5-7-11)16-8-13-14-15-16/h4-9H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPLNSCSCLBTDIU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)OC1=CC=C(C=C1)N2C=NN=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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